

comparative pharmacokinetics of JKC 302 and related compounds

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Compound of Interest

Compound Name: JKC 302

Cat. No.: B115638

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Comparative Pharmacokinetics of TH-302 and Its Metabolites

This guide provides a detailed comparison of the pharmacokinetic profiles of the hypoxia-activated prodrug TH-302 and its primary metabolites. The data presented is derived from preclinical studies and is intended to offer researchers, scientists, and drug development professionals a clear overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of TH-302 in rats following a single intravenous administration.

Compound	Parameter	Value	Units
TH-302	Half-life ($t_{1/2}$)	12.3	min
Clearance (CL)	2.29	L/h/kg	
Volume of Distribution (Vd)	0.627	L/kg	

Metabolite Profile

TH-302 is extensively metabolized into several compounds. The major metabolites identified in rat excreta include:

- RM1 and RM2: Unidentified polar metabolites, accounting for a significant portion of the excreted dose.
- RM3 (2-bromoethylamine): Formed via hydrolysis.
- RM13 (Mercapturic acid conjugate): Formed from monoglutathione conjugation.
- RM5 (Dicysteine conjugate): Formed from diglutathione conjugation followed by hydrolysis.
- RM8 (Cysteine conjugate): A major metabolite found in plasma alongside RM13.

Experimental Protocols

The pharmacokinetic data for TH-302 was obtained from a study in rats. The key aspects of the experimental methodology are outlined below.

Study Design:

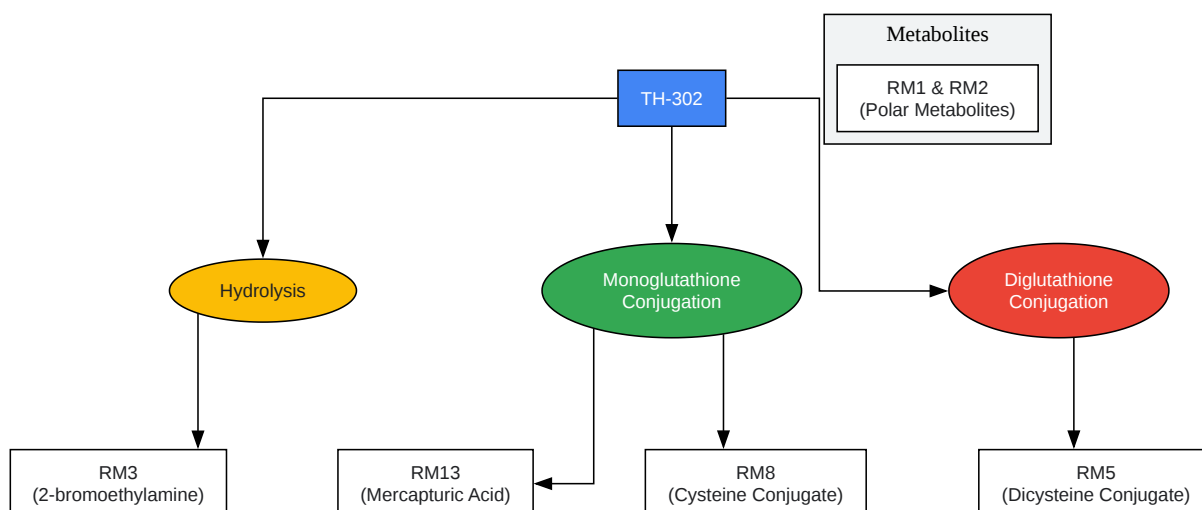
- Animal Model: Male Sprague-Dawley rats were used. Some animals were bile duct-cannulated to differentiate between urinary and biliary excretion pathways.
- Dosing: A single intravenous dose of 50 mg/kg of [(14)C]-labeled TH-302 was administered.
- Sample Collection: Blood, urine, feces, and bile (from cannulated rats) were collected at various time points.
- Analytical Method: The concentrations of TH-302 and its metabolites were quantified using techniques suitable for radiolabeled compounds, likely involving liquid scintillation counting and chromatographic separation (e.g., HPLC) to identify and quantify the parent drug and its metabolites.
- Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using noncompartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

- **Distribution Analysis:** Quantitative whole-body autoradiography was performed to assess the tissue distribution of the radiolabeled compound.

Visualizations

Metabolic Pathway of TH-302

The following diagram illustrates the primary metabolic pathways of TH-302 as identified in preclinical studies.^[1]

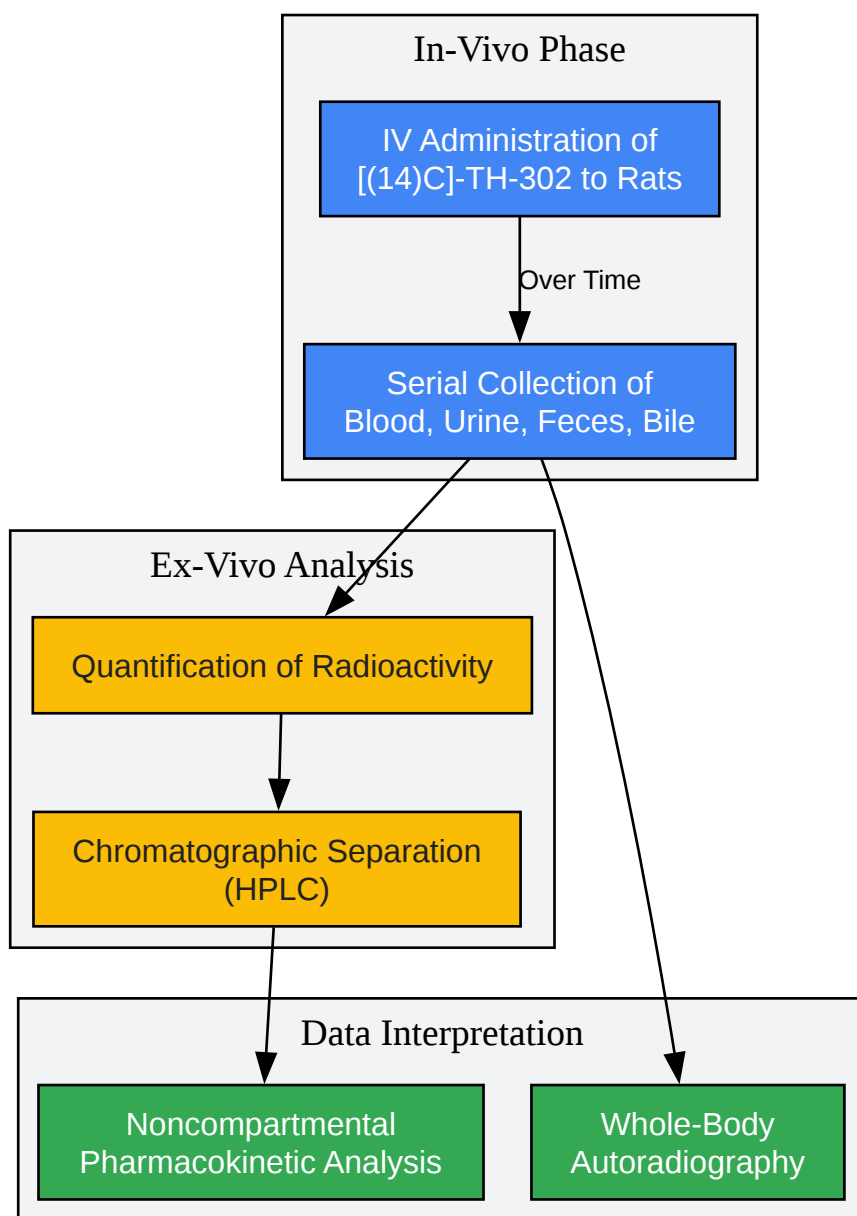


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Caption: Metabolic pathways of TH-302.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow used to characterize the pharmacokinetics of TH-302.



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Caption: Experimental workflow for TH-302 pharmacokinetic studies.

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References

- 1. Metabolism, pharmacokinetics and excretion of a novel hypoxia activated cytotoxic prodrug, TH-302, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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